molecular formula C5H13NNaOS2 B028868 Sodium diethyldithiocarbamate trihydrate CAS No. 20624-25-3

Sodium diethyldithiocarbamate trihydrate

Cat. No.: B028868
CAS No.: 20624-25-3
M. Wt: 190.3 g/mol
InChI Key: CYGAMRYZNHKRJG-UHFFFAOYSA-N
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Description

Sodium Diethyldithiocarbamate Trihydrate is an organosulfur compound with the chemical formula C₅H₁₀NS₂Na·3H₂O . It is a pale yellow, water-soluble salt that typically crystallizes from water as the trihydrate. This compound is widely used as a chelating agent, particularly in the analytical determination of metals such as copper and nickel .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Sodium diethyldithiocarbamate trihydrate interacts with various enzymes and proteins. It is known to inhibit superoxide dismutase (SOD) by chelating with intracellular Cu+2 . It also acts as an inhibitor of ascorbate oxidase and other enzymes . The compound’s chelating property is the basis for its use in therapy for metal intoxication in industrial conditions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to stimulate oxidative stress, measured as increased levels of protein carbonyl content and thiobarbituric acid reactive substances, and induce apoptosis in V79 Chinese hamster fibroblasts cells . It also inhibits the induction of macrophage nitric oxide synthase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It acts as a spin trap in conjunction with Fe2+ to detect nitric oxide in brain, kidney, liver, and other tissues . It also inhibits superoxide dismutase by chelating with intracellular Cu+2 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause changes over time. It is stable under normal conditions but can form insoluble oxidation products in storage . Its effects on cellular function, such as inducing oxidative stress and apoptosis, have been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been reported to inhibit nephrotoxicity induced by cisplatin in mice at doses of 25–300 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to induce the glutathione (GSH) oxidation process by increasing the concentration of oxyhemoglobin .

Transport and Distribution

Given its solubility in water and its role as a chelating agent, it is likely to be distributed widely in the body following administration .

Subcellular Localization

Given its role as a chelating agent and its interactions with various enzymes and proteins, it is likely to be found in various subcellular compartments where these biomolecules are located .

Preparation Methods

Sodium Diethyldithiocarbamate Trihydrate is synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction typically proceeds as follows :

CS2+HN(C2H5)2+NaOHNaS2CN(C2H5)2+H2O\text{CS}_2 + \text{HN(C}_2\text{H}_5)_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}_2\text{H}_5)_2 + \text{H}_2\text{O} CS2​+HN(C2​H5​)2​+NaOH→NaS2​CN(C2​H5​)2​+H2​O

The product crystallizes from water as the trihydrate. The anhydrous salt and the trihydrate are often used interchangeably. Industrial production methods involve similar synthetic routes, with careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Sodium Diethyldithiocarbamate Trihydrate undergoes various chemical reactions, including:

  • 2NaS2CNEt2+I2(S2CNEt2)2+2NaI2 \text{NaS}_2\text{CNEt}_2 + \text{I}_2 \rightarrow (\text{S}_2\text{CNEt}_2)_2 + 2 \text{NaI} 2NaS2​CNEt2​+I2​→(S2​CNEt2​)2​+2NaI

  • Alkylation: : Sodium Diethyldithiocarbamate can be alkylated by reagents such as dichloromethane:

    2NaS2CNEt2+CH2Cl2CH2(S2CNEt2)2+2NaCl2 \text{NaS}_2\text{CNEt}_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{CH}_2(\text{S}_2\text{CNEt}_2)_2 + 2 \text{NaCl} 2NaS2​CNEt2​+CH2​Cl2​→CH2​(S2​CNEt2​)2​+2NaCl

  • Complex Formation: : It reacts with many metal salts to form transition metal dithiocarbamate complexes, coordinating via the sulfur atoms .

Scientific Research Applications

Comparison with Similar Compounds

Sodium Diethyldithiocarbamate Trihydrate is similar to other dithiocarbamates, such as:

What sets this compound apart is its specific use in detecting nitric oxide and its role as a metabolite of disulfiram, giving it unique applications in medicine and biology .

Properties

CAS No.

20624-25-3

Molecular Formula

C5H13NNaOS2

Molecular Weight

190.3 g/mol

IUPAC Name

sodium;N,N-diethylcarbamodithioate;trihydrate

InChI

InChI=1S/C5H11NS2.Na.H2O/c1-3-6(4-2)5(7)8;;/h3-4H2,1-2H3,(H,7,8);;1H2

InChI Key

CYGAMRYZNHKRJG-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)[S-].O.O.O.[Na+]

Isomeric SMILES

CCN(CC)C(=S)[S-].O.O.O.[Na+]

Canonical SMILES

CCN(CC)C(=S)S.O.[Na]

Key on ui other cas no.

20624-25-3

physical_description

Solid;  [Merck Index] Hygroscopic solid;  [Sigma-Aldrich MSDS]

Pictograms

Corrosive; Irritant

Related CAS

147-84-2 (Parent)

Synonyms

Ammonium Salt Ditiocarb
Bismuth Salt Ditiocarb
Diethylcarbamodithioic Acid
Diethyldithiocarbamate
Diethyldithiocarbamate, Sodium
Diethyldithiocarbamate, Zinc
Diethyldithiocarbamic Acid
Dithiocarb
Ditiocarb
Ditiocarb Sodium
Ditiocarb, Ammonium Salt
Ditiocarb, Bismuth Salt
Ditiocarb, Lead Salt
Ditiocarb, Potassium Salt
Ditiocarb, Sodium Salt
Ditiocarb, Sodium Salt, Trihydrate
Ditiocarb, Tin(4+) Salt
Ditiocarb, Zinc Salt
Imuthiol
Lead Salt Ditiocarb
Potassium Salt Ditiocarb
Sodium Diethyldithiocarbamate
Sodium Salt Ditiocarb
Sodium, Ditiocarb
Thiocarb
Zinc Diethyldithiocarbamate
Zinc Salt Ditioca

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium diethyldithiocarbamate trihydrate

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